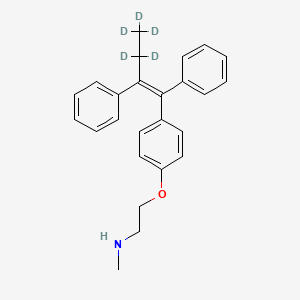
N-Desmethyl Tamoxifen-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Tamoxifen-d5 is a deuterated form of N-Desmethyl Tamoxifen, which is a major metabolite of Tamoxifen. Tamoxifen is a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. This compound is often used in scientific research as an internal standard in mass spectrometry due to its similar chemical properties to N-Desmethyl Tamoxifen but with a distinct mass difference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Tamoxifen-d5 typically involves the deuteration of N-Desmethyl Tamoxifen. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the deuteration reaction. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Tamoxifen-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-Desmethyl-4-hydroxy Tamoxifen-d5.
Reduction: It can be reduced to form deuterated analogs of its reduced metabolites.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include deuterated analogs of Tamoxifen metabolites such as N-Desmethyl-4-hydroxy Tamoxifen-d5 and other deuterated derivatives .
Scientific Research Applications
N-Desmethyl Tamoxifen-d5 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of Tamoxifen and its metabolites.
Biology: To study the metabolic pathways and pharmacokinetics of Tamoxifen.
Medicine: In pharmacological studies to understand the efficacy and safety of Tamoxifen therapy.
Mechanism of Action
N-Desmethyl Tamoxifen-d5, like its non-deuterated counterpart, exerts its effects by binding to estrogen receptors and inhibiting the proliferation of estrogen receptor-positive breast cancer cells. It is further metabolized to active forms such as N-Desmethyl-4-hydroxy Tamoxifen-d5, which have higher affinity for estrogen receptors and greater anti-estrogenic activity. The molecular targets include estrogen receptors and aromatase enzymes, and the pathways involved include inhibition of estrogen receptor signaling and reduction of estrogen synthesis .
Comparison with Similar Compounds
N-Desmethyl Tamoxifen-d5 is compared with other similar compounds such as:
Tamoxifen: The parent compound with lower affinity for estrogen receptors.
4-Hydroxy Tamoxifen: A metabolite with higher anti-estrogenic activity.
Endoxifen (N-Desmethyl-4-hydroxy Tamoxifen): The most active metabolite with the highest affinity for estrogen receptors.
Norendoxifen: Another metabolite with potent aromatase inhibitory activity.
This compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry, providing accurate quantification and analysis of Tamoxifen and its metabolites .
Properties
IUPAC Name |
N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-JZSWEIPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
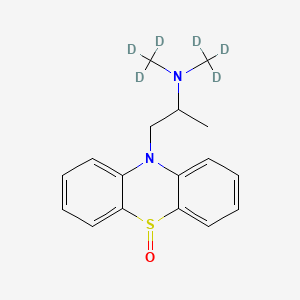
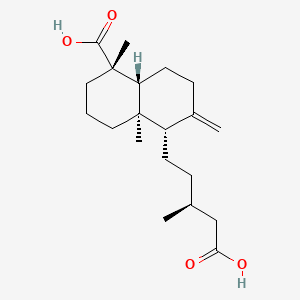
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

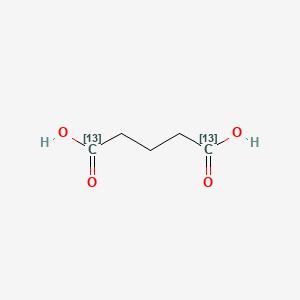

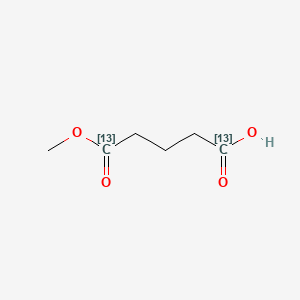
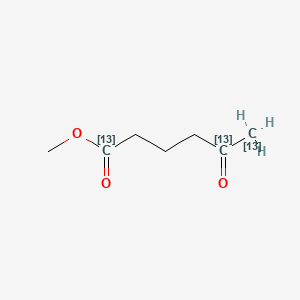
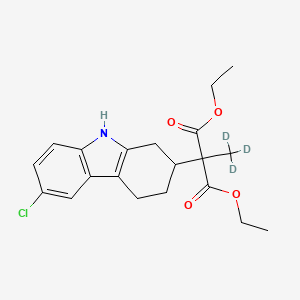


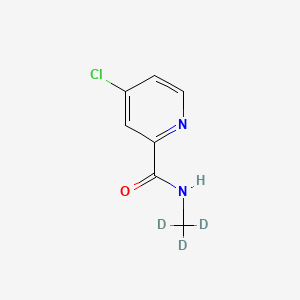

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
